5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, oxidized thiophene compounds, and coupled products with extended conjugation and enhanced electronic properties .
Scientific Research Applications
5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis and material science.
3-Bromothiophene: Another thiophene derivative with similar reactivity and applications.
Uniqueness
5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific structure, which combines multiple brominated thiophene rings and an amido linkage. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in research and industry .
Biological Activity
5-Bromo-N-[3-(5-bromothiophene-2-amido)phenyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound features a thiophene core substituted with bromine and an amide functional group. The synthesis typically involves the condensation of 5-bromothiophene-2-carboxylic acid with appropriate amines under specific reaction conditions. For instance, the synthesis can be achieved through a coupling reaction with various aryl/heteroaryl boronic acids, yielding derivatives with varying biological activities .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of thiophene have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. Research indicates that 5-bromo-substituted thiophenes possess activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
GPR35 Agonism
Emerging evidence suggests that certain derivatives can act as agonists for G protein-coupled receptors (GPR35), which are implicated in various physiological processes including inflammation and pain modulation. The potency of these compounds as GPR35 agonists was assessed using dynamic mass redistribution assays, revealing promising EC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features:
Substituent | Position | Effect on Activity |
---|---|---|
Bromine | 5-position | Increases potency |
Methoxy | Para | Enhances lipophilicity |
Fluoro | Para | Moderate potency increase |
Chloro | Meta | Reduced activity |
These modifications can lead to variations in lipophilicity and bioavailability, which are critical for drug development .
Case Studies
- Anticancer Study : In vitro studies demonstrated that a derivative exhibited IC50 values below 10 µM against MCF-7 (breast cancer) cells, highlighting its potential as an anticancer agent.
- Antimicrobial Evaluation : A series of thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating moderate antibacterial activity.
- GPR35 Agonism : A study reported that specific analogs derived from the parent compound activated GPR35 with EC50 values ranging from 0.059 μM to 0.87 μM, suggesting a strong potential for therapeutic applications in pain management and inflammatory diseases .
Properties
IUPAC Name |
5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2S2/c17-13-6-4-11(23-13)15(21)19-9-2-1-3-10(8-9)20-16(22)12-5-7-14(18)24-12/h1-8H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJJHNNNPCRRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Br)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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